molecular formula C14H15F2N5O B6973204 (3,5-Difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

(3,5-Difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6973204
M. Wt: 307.30 g/mol
InChI Key: VQHBGNRBUKSJCA-UHFFFAOYSA-N
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Description

(3,5-Difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone: is a fluorinated pyridine derivative with a triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorinated pyridine core. One common approach is the Umemoto reagent method , which involves the fluorination of pyridine derivatives. The triazole group can be introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the pyridine nitrogen to a more oxidized state.

  • Reduction: : Reducing the fluorine atoms or other functional groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions can include various oxidized or reduced derivatives of the original compound, as well as substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific combination of fluorine atoms and the triazole group. Similar compounds might include other fluorinated pyridines or triazole derivatives, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Fluorinated pyridines: : Compounds with fluorine atoms on the pyridine ring.

  • Triazole derivatives: : Compounds containing the triazole ring.

  • Fluorinated triazoles: : Compounds that combine both fluorine atoms and the triazole group.

Properties

IUPAC Name

(3,5-difluoropyridin-2-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O/c15-11-5-12(16)13(18-6-11)14(22)20-3-1-10(2-4-20)7-21-9-17-8-19-21/h5-6,8-10H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHBGNRBUKSJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=N2)C(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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